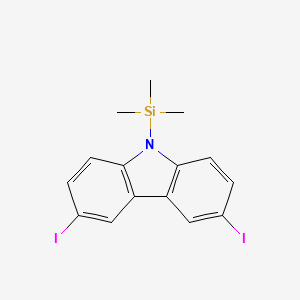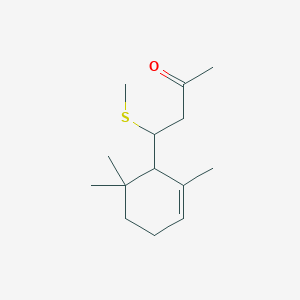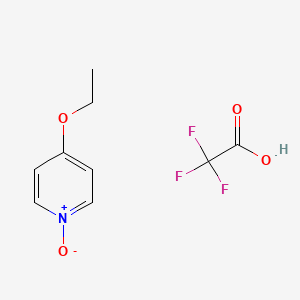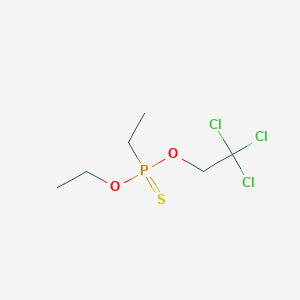
O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate is an organophosphate compound primarily known for its use as an insecticide. This compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their paralysis and death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate typically involves the reaction of ethylphosphonothioic dichloride with 2,2,2-trichloroethanol in the presence of a base. The reaction conditions often include a solvent such as toluene and a temperature range of 50-70°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonic acid derivatives.
Substitution: The ethyl and trichloroethyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base are commonly used.
Major Products
Oxidation: Oxon derivatives.
Hydrolysis: Phosphonic acid derivatives.
Substitution: Various alkyl or aryl phosphonothioates.
Applications De Recherche Scientifique
O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphate compounds.
Biology: Studied for its effects on acetylcholinesterase and its potential use in pest control.
Medicine: Investigated for its potential as a model compound for studying nerve agents and their antidotes.
Industry: Utilized in the formulation of insecticides for agricultural use
Mécanisme D'action
The primary mechanism of action of O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Another organophosphate with similar insecticidal properties.
2,2,2-Trichloroethanol: Shares the trichloroethyl group but differs in its overall structure and applications
Uniqueness
O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate is unique due to its specific combination of ethyl and trichloroethyl groups, which contribute to its high potency as an acetylcholinesterase inhibitor. This makes it particularly effective as an insecticide compared to other organophosphates .
Propriétés
Numéro CAS |
91168-85-3 |
|---|---|
Formule moléculaire |
C6H12Cl3O2PS |
Poids moléculaire |
285.6 g/mol |
Nom IUPAC |
ethoxy-ethyl-sulfanylidene-(2,2,2-trichloroethoxy)-λ5-phosphane |
InChI |
InChI=1S/C6H12Cl3O2PS/c1-3-10-12(13,4-2)11-5-6(7,8)9/h3-5H2,1-2H3 |
Clé InChI |
CEVSVCMEIJFEJG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(CC)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


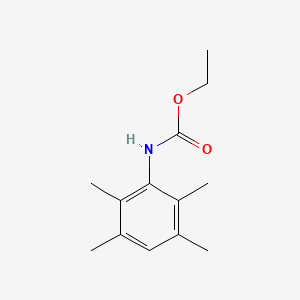
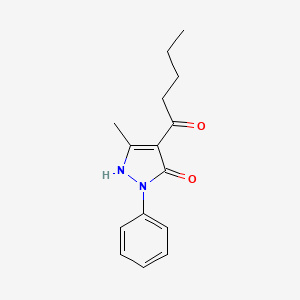
![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)

![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)
